molecular formula C8H6BrN3S B2973428 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine CAS No. 1782769-83-8

4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine

Cat. No.: B2973428
CAS No.: 1782769-83-8
M. Wt: 256.12
InChI Key: QPLBCGONITXFFX-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine typically involves the reaction of 3-bromoaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve heating in polar solvents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and amino derivatives.

    Oxidation and Reduction: Products include sulfoxides and sulfones.

    Coupling Reactions: Biaryl compounds with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine
  • 4-(3-Bromophenyl)-1,2,4-triazol-3-amine

Uniqueness

4-(3-Bromophenyl)-1,2,3-thiadiazol-5-amine is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct electronic properties and reactivity compared to other similar compounds, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(3-bromophenyl)thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-8(10)13-12-11-7/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLBCGONITXFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(SN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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